molecular formula C12H15BrN2O4 B1260977 Damituricin

Damituricin

Cat. No.: B1260977
M. Wt: 331.16 g/mol
InChI Key: STWZXBZABSCBFO-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Damituricin is a bromopyrrole alkaloid isolated from the marine sponge Axinella damicornis Esper. It exhibits selective antagonistic activity against the 5-HT3 serotonin receptor, as demonstrated by its ability to reduce intracellular calcium ([Ca²⁺]i) influx in primary neural cells and PC12 cells under stimulation with 5-HT (200 µM) and CaCl₂ (2.5 mM) . Its molecular structure (Figure 1) includes a brominated pyrrole ring system, which is critical for its bioactivity.

Properties

Molecular Formula

C12H15BrN2O4

Molecular Weight

331.16 g/mol

IUPAC Name

(2R,4R)-4-(4-bromo-1H-pyrrole-2-carbonyl)oxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate

InChI

InChI=1S/C12H15BrN2O4/c1-15(2)6-8(4-10(15)11(16)17)19-12(18)9-3-7(13)5-14-9/h3,5,8,10H,4,6H2,1-2H3,(H-,14,16,17,18)/t8-,10-/m1/s1

InChI Key

STWZXBZABSCBFO-PSASIEDQSA-N

Isomeric SMILES

C[N+]1(C[C@@H](C[C@@H]1C(=O)[O-])OC(=O)C2=CC(=CN2)Br)C

Canonical SMILES

C[N+]1(CC(CC1C(=O)[O-])OC(=O)C2=CC(=CN2)Br)C

Synonyms

damituricin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Damipipecolin
  • Source : Co-isolated with Damituricin from Axinella damicornis .
  • Structural Features : Shares the brominated pyrrole core but differs in side-chain substituents, including a piperidine ring (Figure 1).
  • Bioactivity : Reduces [Ca²⁺]i in primary neural cells but lacks efficacy in PC12 cells, unlike this compound. This suggests divergent receptor subtype selectivity .
Brominated Cyclodipeptides from Geodia barretti
  • Example Compounds : Geodiaphins A and B .
  • Structural Features : Cyclic dipeptides with brominated tryptophan residues, distinct from this compound’s linear pyrrole structure.
  • Bioactivity : Act as selective 5-HT ligands but target different serotonin receptor subtypes (e.g., 5-HT2A/2C) compared to this compound’s 5-HT3 antagonism.
  • Key Difference : The lack of a brominated pyrrole ring reduces calcium modulation effects, emphasizing this compound’s unique mechanism .

Pharmacological and Mechanistic Differences

Parameter This compound Damipipecolin Geodiaphins
Source Organism Axinella damicornis Axinella damicornis Geodia barretti
Core Structure Brominated pyrrole Brominated pyrrole + piperidine Brominated cyclodipeptide
Molecular Weight ~450 Da (estimated) ~480 Da (estimated) ~600–650 Da
5-HT Receptor Target 5-HT3 5-HT3 (partial) 5-HT2A/2C
Cellular Specificity PC12 cells + primary neural Primary neural only Broad (non-neural cell lines)
Calcium Modulation Strong (IC₅₀: <0.1 µg/mL) Moderate (IC₅₀: 0.5 µg/mL) None observed

Table 1 : Comparative analysis of this compound and structurally related compounds.

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The brominated pyrrole ring in this compound is essential for 5-HT3 antagonism, as evidenced by the reduced activity of analogues lacking this feature (e.g., non-brominated derivatives) .
  • Synthetic Accessibility : this compound’s linear structure makes it more synthetically tractable than cyclodipeptides, which require complex ring-closure strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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